

# Spectroscopic data (NMR, IR, Mass Spec) for sildenafil chlorosulfonyl.

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## Compound of Interest

Compound Name: *Sildenafil chlorosulfonyl*

Cat. No.: *B019030*

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## Technical Guide: Spectroscopic Data of Sildenafil Chlorosulfonyl

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sildenafil chlorosulfonyl**, scientifically known as 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a crucial intermediate in the synthesis of Sildenafil, the active pharmaceutical ingredient in Viagra®. It is also considered a potential impurity in the final drug product. A thorough understanding of its spectroscopic profile is essential for quality control, process optimization, and regulatory compliance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available spectroscopic data for **sildenafil chlorosulfonyl**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

### Chemical Information

Property	Value
Chemical Name	5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS Number	139756-22-2
Molecular Formula	C <sub>17</sub> H <sub>19</sub> ClN <sub>4</sub> O <sub>4</sub> S
Molecular Weight	410.88 g/mol

## Spectroscopic Data

While detailed, publicly available spectra are limited, the following tables summarize the expected and reported spectroscopic data based on the analysis of sildenafil and its related impurities. This data is critical for the structural elucidation and purity assessment of **sildenafil chlorosulfonyl**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.2-8.4	d	1H	Aromatic H (ortho to -SO <sub>2</sub> Cl)
~7.9-8.1	dd	1H	Aromatic H (meta to -SO <sub>2</sub> Cl)
~7.2-7.4	d	1H	Aromatic H (ortho to ethoxy)
~4.2-4.4	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~4.1-4.3	s	3H	N-CH <sub>3</sub>
~2.8-3.0	t	2H	Pyrazole-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~1.7-1.9	m	2H	Pyrazole-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~1.4-1.6	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>
~0.9-1.1	t	3H	Pyrazole-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts can vary based on the solvent and instrument used.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C=O
~158	Aromatic C-O
~148	Pyrazole C
~145	Pyrimidine C
~138	Aromatic C-SO <sub>2</sub> Cl
~135	Aromatic CH
~130	Aromatic C
~125	Aromatic CH
~115	Aromatic CH
~65	-OCH <sub>2</sub> CH <sub>3</sub>
~37	N-CH <sub>3</sub>
~30	Pyrazole-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~22	Pyrazole-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>
~13	Pyrazole-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

## Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960-2850	Medium	Aliphatic C-H stretch
~1690	Strong	C=O stretch (lactam)
~1600, ~1470	Medium	Aromatic C=C stretch
~1370, ~1180	Strong	S=O stretch (sulfonyl chloride)
~1250	Strong	Ar-O-C stretch (asymmetric)
~1040	Strong	Ar-O-C stretch (symmetric)

**Table 4: Mass Spectrometry Data**

m/z (Mass-to-Charge Ratio)	Interpretation
411.08	[M+H] <sup>+</sup> (Calculated for C <sub>17</sub> H <sub>20</sub> ClN <sub>4</sub> O <sub>4</sub> S <sup>+</sup> )
410.07	[M] <sup>+</sup> (Calculated for C <sub>17</sub> H <sub>19</sub> ClN <sub>4</sub> O <sub>4</sub> S)
375	[M-Cl] <sup>+</sup>
312	[M-SO <sub>2</sub> Cl] <sup>+</sup>

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI, EI).

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **sildenafil chlorosulfonyl**. These are based on standard analytical chemistry practices and information from the synthesis and analysis of sildenafil and its impurities.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **sildenafil chlorosulfonyl** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Varian Mercury 300 (300 MHz for  $^1\text{H}$  NMR) or equivalent.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the proton spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the carbon spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
  - KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
  - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record the spectrum over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

- Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

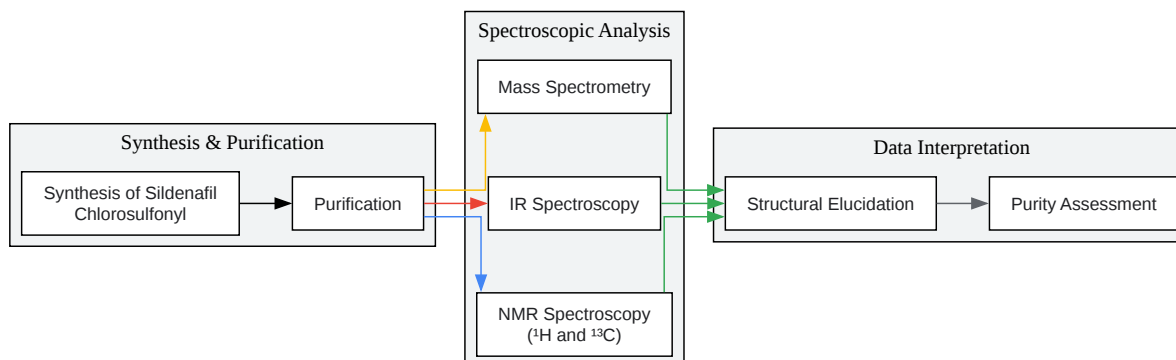
## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
- Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a relevant m/z range.
  - For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the daughter ions.

## Visualizations

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **sildenafil chlorosulfonyl**.



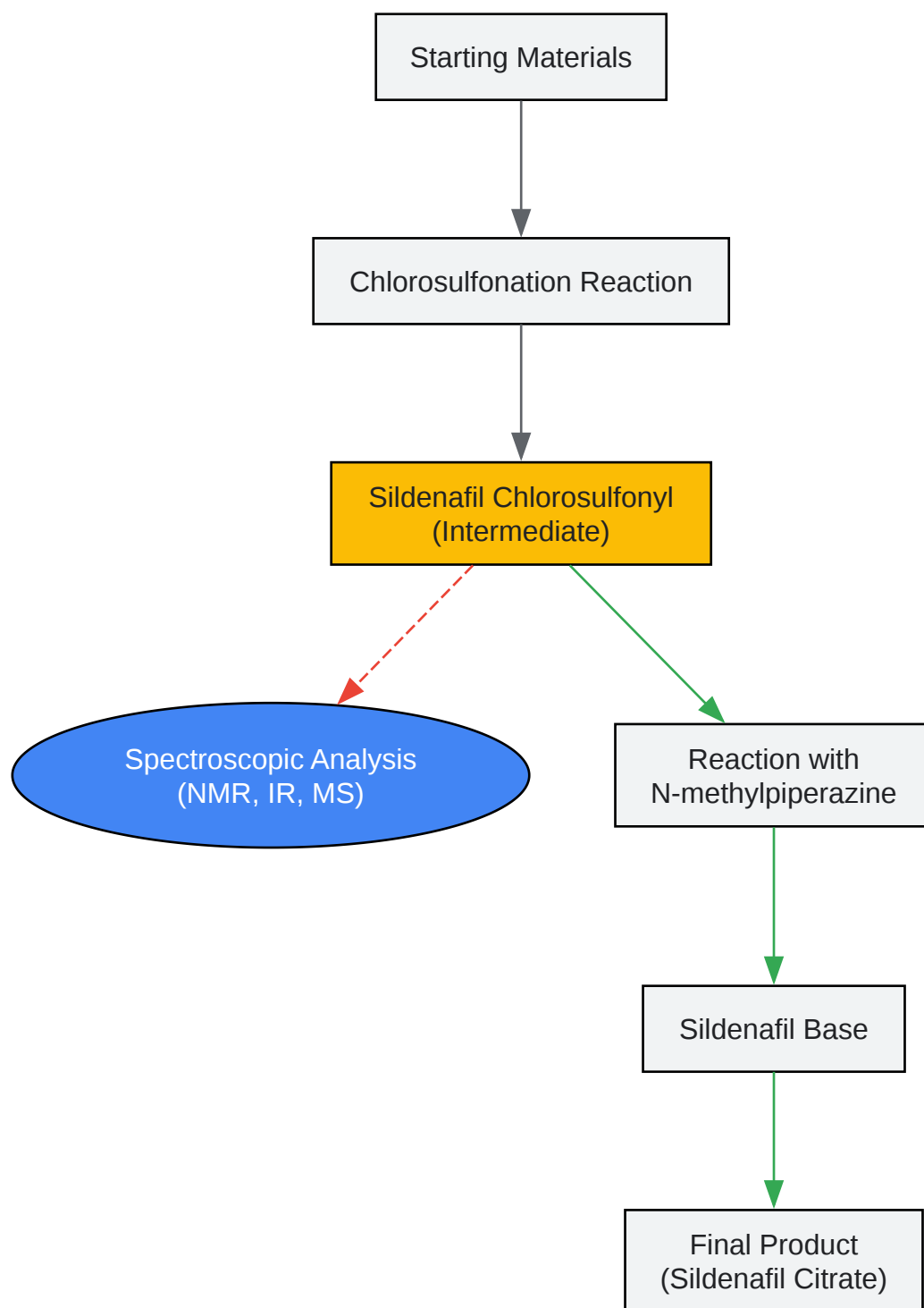
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **sildenafil chlorosulfonyl**.

## Relationship between Synthesis and Analysis

This diagram illustrates the key steps in the synthesis of sildenafil and the position at which **sildenafil chlorosulfonyl** is formed and subsequently analyzed.





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Caption: The central role of **sildenafil chlorosulfonyl** and its analysis in the synthesis of sildenafil.

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